molecular formula C8H5F4NO2 B124240 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine CAS No. 119895-70-4

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Cat. No.: B124240
CAS No.: 119895-70-4
M. Wt: 223.12 g/mol
InChI Key: UPOWEJQQELYQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is a fluorinated aromatic heterocyclic compound It is characterized by the presence of four fluorine atoms and a dioxin ring structure, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically involves the fluorination of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a fluorinating agent such as sulfur tetrafluoride under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then treated with an amine source, such as ammonia or an amine derivative, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted dioxin derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biochemical pathways. The dioxin ring structure also contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
  • 2,2,3,3-Tetrafluoro-1,4-butanediol
  • 3,7-Dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione

Uniqueness

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is unique due to the specific positioning of the amine group and the fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOWEJQQELYQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380195
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119895-70-4
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

62 g (150 mmol) of 6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane, 41 g (300 mmol) of potassium carbonate and 5 g of palladium-carbon (10% strength) are stirred at 50° C. and a hydrogen pressure of 90 bar in 500 ml of methanol in an autoclave for 20 hours. The reaction mixture is filtered, the filtrate is mixed with 500 ml of water and extracted thoroughly with ether, and the extract is dried over sodium sulphate and concentrated. Vacuum distillation yields 26 g (78% of theory) of 5-amino-2,2,3,3-tetrafluoro-benzo(1.4)dioxane having a boiling point of 99° to 101° C./16 mm.
Name
6,7-dibromo-5-nitro-2,2,3,3-tetrafluoro-benzo(1.4)dioxane
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.